Linker Length Differentiation: Ethyl vs. Propyl vs. Direct-Linked Analogs
This compound possesses an ethyl (–CH2CH2–) linker between the pyridazinone nitrogen and the sulfonamide nitrogen. The closest characterized analog, OTS964 (CAS 1338545-07-5), uses a propyl (–CH2CH2CH2–) linker and is a potent TOPK inhibitor with an IC50 of 28 nM [1]. A third structural class, represented by compounds 7a–f in Badawi et al. (2023), has no alkyl spacer (direct bond between pyridazinone N and benzenesulfonamide) and demonstrates multi-target CA/COX-2/5-LOX inhibition with CA XII Ki values of 13.3–52.3 nM and COX-2 IC50 of 50 nM [2]. No direct head-to-head comparison data exist among these three linker variants. The ethyl linker is expected to produce intermediate conformational flexibility and target-binding geometry distinct from both the propyl and direct-linked analogs [3].
| Evidence Dimension | Linker length (carbons between pyridazinone N and sulfonamide N) |
|---|---|
| Target Compound Data | Ethyl linker (2 carbons); biological activity not reported in peer-reviewed literature |
| Comparator Or Baseline | OTS964: propyl linker (3 carbons), TOPK IC50 = 28 nM [1]; Direct-linked analogs (0 carbons), CA XII Ki = 13.3–52.3 nM, COX-2 IC50 = 50 nM [2] |
| Quantified Difference | Linker length: 2 vs. 3 vs. 0 carbons; no quantitative activity comparison available |
| Conditions | Structural comparison only; no common assay data available |
Why This Matters
Linker length is a critical determinant of target binding and selectivity; without empirical data, the ethyl-linked compound cannot be assumed equivalent to either propyl-linked or direct-linked analogs.
- [1] OTS964 Ligand Page. IUPHAR/BPS Guide to Pharmacology. IC50 = 28 nM for TOPK. View Source
- [2] Badawi WA et al. J Enzyme Inhib Med Chem. 2023;38(1):2201407. CA XII Ki = 13.3–52.3 nM; COX-2 IC50 = 50 nM for direct-linked 4-(6-oxopyridazin-1-yl)benzenesulfonamides. View Source
- [3] Class-level inference based on established medicinal chemistry principles for alkyl linker SAR in kinase and enzyme inhibitors. View Source
